1-(4-Bromophenyl)cyclobutanol
Overview
Description
1-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO. It is characterized by the presence of a bromophenyl group attached to a cyclobutanol ring. This compound is a white to light yellow solid at room temperature and is used in various research and industrial applications .
Preparation Methods
1-(4-Bromophenyl)cyclobutanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with tetrahydrofuran at low temperatures, followed by the addition of n-butyl lithium . The reaction is typically carried out at -78°C to ensure the stability of the intermediates. Industrial production methods may vary, but they generally involve similar reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
1-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in the formation of phenyl derivatives .
Scientific Research Applications
1-(4-Bromophenyl)cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of bromophenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The cyclobutanol ring provides structural stability and can interact with different molecular targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclobutanol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclobutanol: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
1-(4-Fluorophenyl)cyclobutanol: The presence of a fluorine atom in this compound can significantly alter its chemical and biological properties compared to this compound.
1-(4-Methylphenyl)cyclobutanol: This compound has a methyl group instead of a halogen atom.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
Record name | 1-(4-bromophenyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-14-2 | |
Record name | 1-(4-bromophenyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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